nci126224
Overview
Description
nci126224 is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol. This compound is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nci126224 typically involves the condensation of 2-nitrobenzaldehyde with dimethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
nci126224 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where they can be converted to other functional groups like amides or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or hydroxides in the presence of a base.
Major Products
Reduction: Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate.
Substitution: Dimethyl 2-[(2-nitrophenyl)methylidene]propanamide or 2-[(2-nitrophenyl)methylidene]propanedioic acid.
Scientific Research Applications
nci126224 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of nci126224 is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-[(2-chlorophenyl)methylidene]propanedioate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
nci126224 is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications.
Properties
CAS No. |
65974-52-9 |
---|---|
Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
InChI Key |
LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
65974-52-9 | |
Synonyms |
NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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